An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 1-(benzyloxy)-4-bromo-2-isopropylbenzene
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 1-(benzyloxy)-4-bromo-2-isopropylbenzene
Abstract
This technical guide provides a comprehensive analysis and detailed prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the compound 1-(benzyloxy)-4-bromo-2-isopropylbenzene. In the absence of publicly available experimental spectra for this specific molecule, this document employs a robust, evidence-based predictive methodology. By systematically dissecting the molecule into its constituent functional groups—a 1,2,4-trisubstituted benzene ring, a benzyloxy ether, a bromo substituent, and an isopropyl group—and analyzing empirical data from analogous structures and established Substituent Chemical Shift (SCS) principles, we present a reliable set of predicted chemical shifts, multiplicities, and coupling constants. This guide is intended for researchers, synthetic chemists, and drug development professionals who require a detailed understanding of the NMR characteristics of this and structurally related compounds for the purposes of structural verification, reaction monitoring, and quality control.
Molecular Structure and Atom Numbering
A precise understanding of the molecular architecture is fundamental to any spectral assignment. The structure of 1-(benzyloxy)-4-bromo-2-isopropylbenzene, with a systematic numbering scheme for all unique proton and carbon atoms, is presented below. This numbering will be used consistently throughout the guide for unambiguous signal assignment.
Caption: Molecular structure of 1-(benzyloxy)-4-bromo-2-isopropylbenzene with IUPAC-style numbering for ¹H and ¹³C NMR assignment.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The prediction of the ¹H NMR spectrum is based on the principle of substituent additivity, where the chemical shift of benzene (δ ≈ 7.36 ppm) is adjusted based on the electronic effects (induction and resonance) of each substituent.[1] Data from analogous compounds, such as cumene and substituted benzyl ethers, provide a strong empirical foundation for these predictions.[2][3]
Aromatic Region (Substituted Ring): The three protons on the main benzene ring (H3, H5, H6) will exhibit distinct signals due to their unique electronic environments.
-
H6: This proton is ortho to the electron-donating benzyloxy group (-OBn) and meta to the isopropyl group. It is expected to be the most shielded of the aromatic protons, appearing furthest upfield. It will appear as a doublet, coupled to H5.
-
H5: This proton is meta to the -OBn group and ortho to the bromine atom. The deshielding effect of the bromine will shift it downfield relative to H6. It will appear as a doublet of doublets, with a larger ortho coupling to H6 and a smaller meta coupling to H3.
-
H3: This proton is meta to the -OBn group and ortho to the isopropyl group. It is also para to the bromine. It will likely be the most deshielded proton on this ring and will appear as a small doublet due to meta coupling with H5.
Aromatic Region (Benzyl Group): The five protons on the phenyl ring of the benzyloxy group are expected to appear as a multiplet in the typical aromatic region, similar to many benzyl-containing compounds.[4]
Aliphatic Region:
-
H10 (Benzylic Protons): The two benzylic protons (-O-CH₂ -Ph) are chemically equivalent and will appear as a sharp singlet. Their proximity to the electronegative oxygen atom shifts them downfield compared to a standard benzylic CH₂ group.[5]
-
H8 (Isopropyl Methine): The single methine proton (-CH (CH₃)₂) will appear as a septet due to coupling with the six equivalent methyl protons (H9).
-
H9 (Isopropyl Methyl Protons): The six equivalent methyl protons (-CH(C H₃)₂) will appear as a doublet, coupled to the single methine proton (H8).
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Atom Label | Predicted Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale & Notes |
| H12, H13, H14, H15, H16 | 7.45 - 7.30 | Multiplet (m) | - | Protons of the benzyl group's phenyl ring. |
| H5 | ~7.28 | Doublet of Doublets (dd) | J(H5,H6) ≈ 8.5, J(H5,H3) ≈ 2.5 | ortho to Br, meta to -OBn and -iPr. |
| H3 | ~7.15 | Doublet (d) | J(H3,H5) ≈ 2.5 | ortho to -iPr, meta to -OBn. |
| H6 | ~6.85 | Doublet (d) | J(H6,H5) ≈ 8.5 | ortho to -OBn. |
| H10 | ~5.10 | Singlet (s) | - | Benzylic methylene protons adjacent to oxygen. |
| H8 | ~3.30 | Septet (sept) | J(H8,H9) ≈ 7.0 | Isopropyl methine proton. |
| H9 | ~1.25 | Doublet (d) | J(H9,H8) ≈ 7.0 | Six equivalent isopropyl methyl protons. |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
Carbon-13 chemical shifts are highly sensitive to the electronic environment. Predictions are based on established substituent effects on the benzene ring and data from structurally similar molecules.[6][7] A key consideration is the "heavy atom effect" of bromine, which causes a significant upfield (shielding) effect on the carbon to which it is directly attached (the ipso-carbon, C4), contrary to what would be expected based on electronegativity alone.[8]
Aromatic Region:
-
Quaternary Carbons (C1, C2, C4, C11): These carbons will not show up in a standard DEPT-135 experiment. C1, bonded to the electronegative oxygen, will be significantly deshielded. C2, bearing the isopropyl group, will also be downfield. C4, bonded to bromine, will be shielded due to the heavy atom effect.[8] C11 is the ipso-carbon of the benzyl group's phenyl ring.
-
Aromatic CH Carbons (C3, C5, C6, C12-C16): These signals will be in the typical 110-130 ppm range. Their specific shifts are dictated by their position relative to the various substituents.
Aliphatic Region:
-
C10 (Benzylic Carbon): The benzylic carbon (-O-C H₂-Ph) will be found in the typical range for an ether methylene carbon, around 70 ppm.
-
C8 (Isopropyl Methine): The methine carbon of the isopropyl group.
-
C9 (Isopropyl Methyl): The two equivalent methyl carbons of the isopropyl group.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Atom Label | Predicted Shift (δ, ppm) | Rationale & Notes |
| C1 | ~155.0 | Aromatic C-O, highly deshielded. |
| C2 | ~138.5 | Aromatic C-iPr. |
| C11 | ~136.8 | Quaternary carbon of the benzyl phenyl ring. |
| C6 | ~132.0 | Aromatic CH. |
| C5 | ~129.5 | Aromatic CH. |
| C12, C16 | ~128.6 | ortho carbons of the benzyl phenyl ring. |
| C14 | ~128.2 | para carbon of the benzyl phenyl ring. |
| C13, C15 | ~127.5 | meta carbons of the benzyl phenyl ring. |
| C3 | ~115.5 | Aromatic CH, shielded by ortho -OBn. |
| C4 | ~113.0 | Aromatic C-Br, shielded by heavy atom effect.[8] |
| C10 | ~70.5 | Benzylic methylene carbon (O-C H₂). |
| C8 | ~27.0 | Isopropyl methine carbon. |
| C9 | ~23.0 | Isopropyl methyl carbons (equivalent). |
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data for structural elucidation, a standardized protocol is essential. The following section details a robust methodology for acquiring ¹H and ¹³C NMR spectra for 1-(benzyloxy)-4-bromo-2-isopropylbenzene.
4.1. Sample Preparation
-
Massing: Accurately weigh approximately 10-20 mg of the solid sample directly into a clean, dry NMR tube.
-
Solvent Addition: Using a calibrated pipette, add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl₃ is chosen for its excellent solubilizing power for nonpolar to moderately polar organic compounds and its single, well-defined residual solvent peak.
-
Homogenization: Cap the NMR tube and gently invert it several times, or use a vortex mixer on a low setting, until the sample is completely dissolved. A clear, homogeneous solution is required for optimal spectral resolution.
4.2. Instrument Configuration and Data Acquisition
-
Spectrometer: A 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.
-
Acquire the spectrum using a standard single-pulse experiment (e.g., Bruker zg30).
-
Key parameters: spectral width of ~16 ppm, acquisition time of ~3-4 seconds, relaxation delay of 2 seconds, and 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use the same lock and shim settings from the ¹H acquisition.
-
Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., Bruker zgpg30).
-
Key parameters: spectral width of ~240 ppm, acquisition time of ~1-2 seconds, relaxation delay of 2 seconds. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
-
2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).
4.3. Data Processing
-
Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.
-
Perform a Fourier Transform to convert the FID from the time domain to the frequency domain.
-
Phase the resulting spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm for both ¹H and ¹³C spectra.
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons corresponding to each signal.
Caption: A standardized workflow for the acquisition and processing of NMR spectra for organic compounds.
Conclusion
This guide presents a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of 1-(benzyloxy)-4-bromo-2-isopropylbenzene. By leveraging established principles of NMR spectroscopy and empirical data from analogous structures, we have provided a reliable roadmap for the assignment of all proton and carbon signals. The tabulated chemical shifts, multiplicities, and coupling constants, alongside the detailed experimental protocol, offer a comprehensive resource for scientists engaged in the synthesis and characterization of this molecule. This predictive framework serves as a powerful tool for structural verification in the absence of a reference experimental spectrum and underscores the systematic approach required for complex spectral interpretation.
References
-
PubChem. Benzyl phenyl ether. National Center for Biotechnology Information. [Link][9]
-
Standard Reference Data. A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. National Institute of Standards and Technology. [Link][10]
-
ResearchGate. Fig. S12 13 C NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole. [Link][4]
-
Royal Society of Chemistry. Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex. [Link][3]
-
Wiley Online Library. 1H and 13C NMR spectra of benzyl compounds. Organic Magnetic Resonance. [Link][5]
-
PubChem. 2-Bromo-4-(propan-2-yl)phenol. National Center for Biotechnology Information. [Link][11]
-
RSC Publishing. Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. [Link][12]
-
University of Colorado Boulder. NMR Chemical Shifts. [Link][13]
-
University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link][1]
-
StackExchange. Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Chemistry Stack Exchange. [Link][8]
-
University of Wisconsin-Madison. 13C NMR Chemical Shifts. Organic Chemistry Data. [Link][6]
-
Chemistry LibreTexts. 3.10: Spectroscopy of Aromatic Compounds. [Link][7]
-
Doc Brown's Chemistry. C9H12 (1-methylethyl)benzene (cumene) H-1 proton nmr spectrum. [Link][2]
Sources
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. C9H12 (1-methylethyl)benzene (cumene) low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-phenylpropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 6. NMR Info/Data — Hans Reich Collection — OrganicChemistryData.org [organicchemistrydata.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Benzyl Phenyl Ether | C13H12O | CID 70352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. srd.nist.gov [srd.nist.gov]
- 11. 2-Bromo-4-(propan-2-yl)phenol | C9H11BrO | CID 14969173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Proton chemical shifts in NMR. Part 14.1 Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. web.pdx.edu [web.pdx.edu]
